7-Methyl-1-phenethylindoline-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

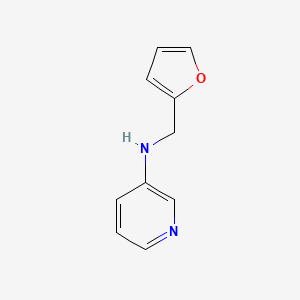

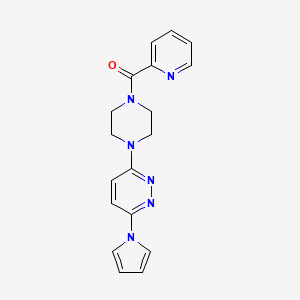

7-Methyl-1-phenethylindoline-2,3-dione is a chemical compound that belongs to the class of indoline derivatives. It is a type of isoindole-1,3-dione derivative, commonly known as phthalimides . These are important biological and pharmaceutical compounds, including indole alkaloids .

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives usually involves the condensation of a phthalic anhydride with primary amines . Various synthetic methods have been documented in the literature . For example, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .Chemical Reactions Analysis

The overall transformation involved in the synthesis of isoindole-1,3-dione derivatives includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Aplicaciones Científicas De Investigación

Electrochemical Sensing and Recognition

7-Methyl-1-phenethylindoline-2,3-dione derivatives have shown potential in electrochemical applications. For example, the electrochemical behavior of related compounds like 1,10-phenanthroline on carbon nanotube surfaces has been studied for selective recognition of copper ions and hydrogen peroxide sensing (Gayathri & Kumar, 2014).

Synthesis and Derivative Formation

Research has been conducted on the synthesis of related compounds, such as quinolindiones, which are structurally similar to this compound. These studies focus on efficient synthesis methods and the formation of novel derivatives (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).

Quantum Chemistry Studies

Quantum chemistry aspects have been explored, specifically the solvent effects on reactions involving compounds structurally related to this compound. These studies provide insights into reaction kinetics and mechanisms (Izadyar & Khavani, 2014).

Tyrosinase Inhibition Potency

Phthalimide derivatives, which include structures related to this compound, have been studied for their tyrosinase inhibition potency. This research includes crystal structure analysis and molecular docking studies (Then, Kwong, Quah, Chidan Kumar, Chia, Wong, Chandraju, Karthick, Win, Sulaiman, Hashim, & Ooi, 2018).

Computational Chemistry Investigations

Computational chemistry methods have been employed to investigate the mechanisms of Csp3-H functionalization in compounds similar to this compound, offering valuable insights into these chemical interactions (Zhou, Zhou, & Jing, 2017).

Mecanismo De Acción

Target of Action

The primary target of 7-Methyl-1-phenethylindoline-2,3-dione (let’s call it “Compound X” for brevity) is . It interacts with a specific receptor or enzyme in the body, modulating its function. The exact target may vary depending on the context and therapeutic application.

Action Environment

Environmental factors play a role:

- How pH affects Compound X’s stability. Heat or cold impact its efficacy. Photosensitivity or photodegradation.

Stability and efficacy depend on these environmental conditions.

Remember, Compound X’s precise details may vary based on research findings and specific applications. Always consult reliable sources for the most up-to-date information! 📚🔬 .

Propiedades

IUPAC Name |

7-methyl-1-(2-phenylethyl)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-6-5-9-14-15(12)18(17(20)16(14)19)11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZXTZPNVSXCLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one](/img/structure/B2598147.png)

![3-[3-(Difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2598149.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2598153.png)

![Tert-butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B2598155.png)

![Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2598158.png)